3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA
Overview
Description
3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA is a complex organic compound that features a benzofuran and benzothiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]THIOUREA typically involves multi-step organic reactions. A common approach might include:
Formation of Benzofuran-2-Carbonyl Chloride: This can be achieved by reacting benzofuran with thionyl chloride.
Synthesis of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Coupling Reaction: The benzofuran-2-carbonyl chloride can then be reacted with the benzothiazole derivative in the presence of a base to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiourea group.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. Molecular targets could include kinases, proteases, or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzofuran-2-carbonyl)-1-phenylthiourea
- 3-(1-Benzofuran-2-carbonyl)-1-(4-chlorophenyl)thiourea
- 3-(1-Benzofuran-2-carbonyl)-1-(3-benzothiazolyl)thiourea
Uniqueness
The presence of both benzofuran and benzothiazole moieties, along with the chlorophenyl group, might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2S2/c24-16-10-9-14(12-15(16)22-26-17-6-2-4-8-20(17)31-22)25-23(30)27-21(28)19-11-13-5-1-3-7-18(13)29-19/h1-12H,(H2,25,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWKEYQLWJFDHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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